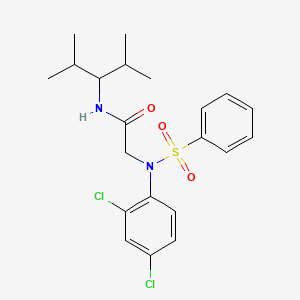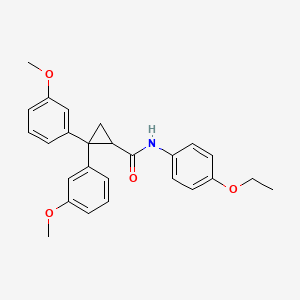
3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone, also known as KH176, is a small molecule drug that has been shown to have potential therapeutic benefits in treating mitochondrial diseases. Mitochondrial diseases are a group of disorders caused by dysfunctional mitochondria, which are the energy-producing organelles within cells. These diseases can affect various organs and systems in the body, leading to a wide range of symptoms and complications. KH176 has been studied for its ability to improve mitochondrial function and reduce oxidative stress, which are key factors in the development and progression of mitochondrial diseases.
Wirkmechanismus
The exact mechanism of action of 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone is not fully understood, but it is believed to act through several different pathways. One of the key ways in which 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone may exert its therapeutic effects is by reducing oxidative stress, which is a major contributor to mitochondrial dysfunction and cellular damage. 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone may also help to improve mitochondrial function by increasing the production of ATP, the energy currency of cells, and by promoting mitochondrial biogenesis, the process by which new mitochondria are formed.
Biochemical and Physiological Effects
3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects in cell and animal models of mitochondrial diseases. These effects include improvements in mitochondrial function, reductions in oxidative stress, and increases in ATP production. 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone has also been shown to have neuroprotective effects, which may be particularly relevant for the treatment of mitochondrial diseases that affect the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone is its potential therapeutic benefits in treating mitochondrial diseases, which are currently lacking effective treatments. Additionally, 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone has been shown to have a good safety profile in preclinical studies, with no significant toxicity or adverse effects observed. However, there are also some limitations to using 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone in lab experiments. For example, the exact mechanism of action of 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone is not fully understood, which can make it difficult to design experiments to test its efficacy. Additionally, the synthesis of 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone can be challenging and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone. One area of focus could be on further elucidating its mechanism of action, which could help to identify new therapeutic targets and improve the design of clinical trials. Another area of research could be on developing more efficient and scalable synthesis methods for 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone, which could increase its availability for research and clinical use. Finally, there may be opportunities to explore the potential of 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone in treating other diseases or conditions beyond mitochondrial diseases, based on its antioxidant and neuroprotective properties.
Synthesemethoden
3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of a pyrimidine ring and the introduction of a thiol group. The final product is obtained as a white crystalline powder, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone has been the subject of extensive scientific research, with numerous studies investigating its potential therapeutic benefits in treating mitochondrial diseases. In preclinical studies, 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone has been shown to improve mitochondrial function and reduce oxidative stress in various cell and animal models of mitochondrial diseases. These studies have provided strong evidence for the potential efficacy of 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone as a treatment for these disorders.
Eigenschaften
IUPAC Name |
1-cyclohexyl-5-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h8,16H,2-7H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBXMQMGHDWVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227424.png)

![cyclohexyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5227440.png)
![2-(allylthio)-4-[3-(benzyloxy)-4-methoxyphenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5227441.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5227447.png)
![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B5227462.png)

![N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5227470.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5227482.png)

![1-(4-chlorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227487.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5227512.png)
